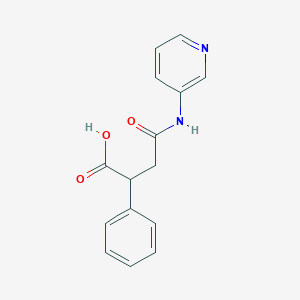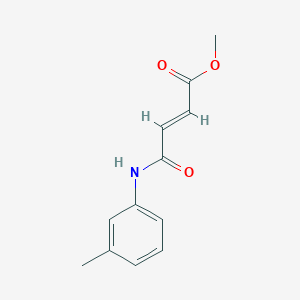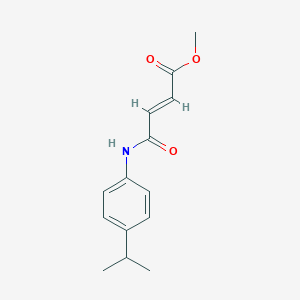![molecular formula C24H25Cl2N3O3 B281976 6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and has been implicated in a variety of physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Mécanisme D'action
DPCPX acts as a competitive antagonist of adenosine A1 receptors. Adenosine A1 receptors are widely distributed throughout the central nervous system and are involved in various physiological processes, including sleep, pain, and cognition. The activation of adenosine A1 receptors by adenosine leads to the inhibition of neurotransmitter release and the modulation of ion channel activity. DPCPX binds to the adenosine A1 receptor with high affinity and prevents adenosine from binding to the receptor, thereby blocking its inhibitory effects.
Biochemical and Physiological Effects:
The selective inhibition of adenosine A1 receptors by DPCPX has been shown to have various biochemical and physiological effects. In cancer, DPCPX has been shown to inhibit tumor growth and metastasis by blocking adenosine A1 receptor activation. In neurological disorders, DPCPX has been shown to have a neuroprotective effect by inhibiting adenosine A1 receptor activation. In cardiovascular diseases, DPCPX has been shown to improve cardiac function by blocking adenosine A1 receptor activation.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX is a potent and selective antagonist of adenosine A1 receptors, making it an excellent tool for studying the role of adenosine A1 receptors in various physiological and pathological processes. However, DPCPX has some limitations for lab experiments, including its low solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for the research on DPCPX. One area of research is the development of more potent and selective adenosine A1 receptor antagonists that can be used for therapeutic applications. Another area of research is the investigation of the role of adenosine A1 receptors in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Finally, the development of new drug delivery systems for DPCPX could improve its pharmacokinetics and increase its efficacy in vivo.
Méthodes De Synthèse
DPCPX is synthesized by a multi-step process starting from the commercially available 2,3-dichlorobenzonitrile. The synthesis involves several chemical reactions, including the formation of piperazine, amidation, and cyclization. The final product is obtained in high yield and purity using various purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The selective inhibition of adenosine A1 receptors by DPCPX has been shown to have a beneficial effect on these diseases. For example, in cancer, adenosine A1 receptor activation has been shown to promote tumor growth and metastasis, and DPCPX has been shown to inhibit these effects. In neurological disorders, adenosine A1 receptor activation has been shown to exacerbate neurodegenerative processes, and DPCPX has been shown to have a neuroprotective effect. In cardiovascular diseases, adenosine A1 receptor activation has been shown to have a negative effect on cardiac function, and DPCPX has been shown to improve cardiac function.
Propriétés
Formule moléculaire |
C24H25Cl2N3O3 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
6-[[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2N3O3/c25-20-6-3-7-21(22(20)26)29-14-12-28(13-15-29)17-10-8-16(9-11-17)27-23(30)18-4-1-2-5-19(18)24(31)32/h1-3,6-11,18-19H,4-5,12-15H2,(H,27,30)(H,31,32) |
Clé InChI |
GBDWIDIPKDVUDA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)

![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)





![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)
![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
